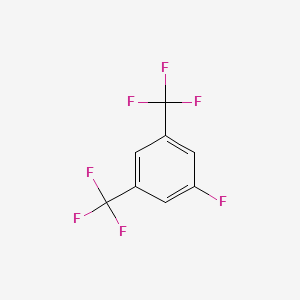

3,5-Bis(trifluoromethyl)fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVDOILFQLAMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293286 | |

| Record name | 3,5-Bis(trifluoromethyl)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35564-19-3 | |

| Record name | 35564-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis(trifluoromethyl)fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Bis(trifluoromethyl)fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-bis(trifluoromethyl)fluorobenzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of trifluoromethyl and fluoro groups imparts unique electronic and lipophilic properties to molecules, making this compound a valuable intermediate in medicinal chemistry and materials science.

Synthesis

The most common and effective method for the synthesis of this compound is the Balz-Schiemann reaction.[1] This reaction facilitates the transformation of a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[1] In this case, the starting material is 3,5-bis(trifluoromethyl)aniline.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Balz-Schiemann Reaction

This protocol is adapted from a general procedure for the Balz-Schiemann reaction of a similar substrate, 3-aminobenzotrifluoride.[2]

-

Step 1: Diazotization

-

In a suitable reaction vessel, dissolve 3,5-bis(trifluoromethyl)aniline (1 equivalent) in a dilute solution of tetrafluoroboric acid (HBF4).

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add an aqueous solution of sodium nitrite (NaNO2) (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Step 2: Isolation of the Diazonium Intermediate

-

The resulting precipitate of 3,5-bis(trifluoromethyl)benzenediazonium tetrafluoroborate is collected by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the isolated diazonium salt under vacuum.

-

-

Step 3: Thermal Decomposition

-

Gently heat the dry diazonium salt in an appropriate apparatus. The decomposition is typically carried out without a solvent.

-

The decomposition will result in the evolution of nitrogen gas and boron trifluoride, yielding the crude product.

-

-

Step 4: Purification

-

The crude this compound can be purified by distillation or column chromatography to afford the final product as a colorless liquid.

-

Characterization

The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Workflow for Characterization:

Caption: Experimental workflow for product characterization.

2.1. Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₇ | [3] |

| Molecular Weight | 232.10 g/mol | [3] |

| IUPAC Name | 1-fluoro-3,5-bis(trifluoromethyl)benzene | [3] |

| CAS Number | 35564-19-3 | [3] |

| Boiling Point | 172-174 °C | [4] |

| Melting Point | -11 °C | [4] |

2.2. Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

| ¹H NMR | |

| Chemical Shift (δ) ppm | Multiplicity |

| Data not available in search results |

| ¹³C NMR | |

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

| ¹⁹F NMR | |

| Chemical Shift (δ) ppm (vs. CFCl₃) | Assignment |

| -63.3 (approx.) | 2 x -CF₃ |

| Data for the aromatic fluorine is not explicitly available but is expected in the range of -100 to -140 ppm | -F |

Note: The chemical shift for the trifluoromethyl groups is estimated based on data for similar compounds like 1,4-bis(trifluoromethyl)benzene.[5] The exact chemical shifts and coupling constants would need to be determined from the actual spectrum.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak data not available in search results. Expected absorptions include: | |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C stretching (aromatic) |

| ~1350-1150 | C-F stretching (strong) |

A vapor phase IR spectrum is available on PubChem.[3]

2.2.3. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 232 | [M]⁺ (Molecular ion) |

| Other fragmentation data not available in search results. Expected fragments would involve the loss of F, CF₃, and subsequent rearrangements. |

A GC-MS spectrum is available on PubChem.[3]

Applications

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. Its applications include:

-

Pharmaceuticals: The introduction of the 3,5-bis(trifluoromethyl)phenyl moiety can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

-

Agrochemicals: It serves as a building block for the synthesis of potent herbicides, insecticides, and fungicides.[4]

-

Materials Science: This compound is used in the preparation of fluorinated polymers and liquid crystals with unique thermal and electronic properties.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For more detailed information, researchers are encouraged to consult the cited literature and spectral databases.

References

Physical and chemical properties of 1-fluoro-3,5-bis(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-fluoro-3,5-bis(trifluoromethyl)benzene. It details experimental protocols for its synthesis and purification, explores its chemical reactivity, and discusses its significant applications, particularly in the fields of drug discovery and agrochemicals. This document is intended to serve as a critical resource for researchers and professionals engaged in chemical synthesis and medicinal chemistry.

Introduction

1-fluoro-3,5-bis(trifluoromethyl)benzene, with the CAS number 35564-19-3, is a highly fluorinated aromatic compound.[1] Its unique electronic properties, stemming from the presence of a fluorine atom and two trifluoromethyl groups on the benzene ring, make it a valuable building block in organic synthesis. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and binding affinity of molecules, making this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.[2][3]

Physical and Chemical Properties

1-fluoro-3,5-bis(trifluoromethyl)benzene is a colorless liquid at room temperature.[3] It is characterized by its high boiling point and thermal stability.[3] The compound is insoluble in water but shows good solubility in common organic solvents such as acetone, dichloromethane, and ethyl acetate.[3]

Table 1: Physical and Chemical Properties of 1-fluoro-3,5-bis(trifluoromethyl)benzene

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃F₇ | [1] |

| Molecular Weight | 232.10 g/mol | [1] |

| Melting Point | -11 °C | [3] |

| Boiling Point | 172-174 °C | [3] |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | Insoluble in water; Soluble in acetone, dichloromethane, ethyl acetate | [3] |

Spectral Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The protons on the benzene ring will exhibit coupling with the fluorine atom and potentially long-range coupling with the trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbons directly bonded to the fluorine and trifluoromethyl groups will exhibit characteristic splitting patterns and chemical shifts due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for characterizing this compound. It is expected to show two main signals: one for the fluorine atom attached to the ring and another for the two equivalent trifluoromethyl groups. The chemical shifts and coupling constants provide valuable structural information.[4]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 1-fluoro-3,5-bis(trifluoromethyl)benzene will be dominated by strong absorption bands characteristic of C-F and C-CF₃ stretching vibrations. Aromatic C-H stretching and ring vibrations will also be present.[4] Characteristic aromatic ring peaks are expected in the 1450 to 1600 cm⁻¹ range.[5]

3.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 232. The fragmentation pattern is expected to involve the loss of fluorine, trifluoromethyl radicals, and other characteristic fragments of fluorinated aromatic compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis of 1-fluoro-3,5-bis(trifluoromethyl)benzene are not explicitly published. However, analogous synthetic routes for similar fluorinated aromatic compounds can be adapted.

4.1. Synthesis

A plausible synthetic route is the Sandmeyer reaction starting from 3,5-bis(trifluoromethyl)aniline. This well-established method is used to introduce a fluorine atom onto an aromatic ring via a diazonium salt intermediate.

Diagram 1: Proposed Synthesis via Sandmeyer Reaction

Caption: Proposed two-step synthesis of 1-fluoro-3,5-bis(trifluoromethyl)benzene.

Experimental Workflow:

-

Diazotization: 3,5-bis(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Fluorination (Sandmeyer Reaction): The cold diazonium salt solution is then added to a solution of a fluorine source, such as tetrafluoroboric acid (HBF₄) or a pyridine-hydrofluoric acid complex, often with a copper(I) catalyst, to yield 1-fluoro-3,5-bis(trifluoromethyl)benzene.

4.2. Purification

Purification of the crude product can be achieved through standard laboratory techniques.

Diagram 2: Purification Workflow

Caption: General workflow for the purification of 1-fluoro-3,5-bis(trifluoromethyl)benzene.

Purification Protocol:

-

Extraction: The reaction mixture is typically extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with water and brine to remove inorganic impurities.

-

Drying and Evaporation: The extracted organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Distillation: The crude product is then purified by fractional distillation under reduced pressure to obtain the pure 1-fluoro-3,5-bis(trifluoromethyl)benzene.[6]

Chemical Reactivity

The chemical reactivity of 1-fluoro-3,5-bis(trifluoromethyl)benzene is dictated by the strong electron-withdrawing nature of the fluorine and trifluoromethyl substituents.

5.1. Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring is highly susceptible to nucleophilic aromatic substitution (SNAAr). The fluorine atom can be displaced by a variety of nucleophiles. This reactivity makes it a versatile precursor for synthesizing a wide range of derivatives.

Diagram 3: Nucleophilic Aromatic Substitution

References

- 1. 3,5-Bis(trifluoromethyl)fluorobenzene | C8H3F7 | CID 258895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Analysis of 3,5-Bis(trifluoromethyl)fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-bis(trifluoromethyl)fluorobenzene, a compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine substituents. This document details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-2, H-6 | 7.5 - 7.8 | Doublet of triplets (dt) or Multiplet (m) | JHF ≈ 6-9, JHH ≈ 2-3 |

| H-4 | 7.3 - 7.6 | Triplet of triplets (tt) or Multiplet (m) | JHF ≈ 2-3, JHH ≈ 2-3 | |

| ¹³C | C-1 | 162 - 165 | Doublet (d) | ¹JCF ≈ 245-255 |

| C-2, C-6 | 115 - 120 | Doublet of quartets (dq) | ²JCF ≈ 20-25, ³JCCF ≈ 3-5 | |

| C-3, C-5 | 132 - 135 | Quartet of doublets (qd) | ²JCCF ≈ 30-35, ³JCF ≈ 3-5 | |

| C-4 | 118 - 122 | Triplet (t) | ³JCF ≈ 3-5 | |

| -CF₃ | 122 - 125 | Quartet (q) | ¹JCF ≈ 270-275 | |

| ¹⁹F | C-F | -105 to -115 | Triplet of septets (ts) or Multiplet (m) | JFH ≈ 6-9, JFF ≈ 2-4 |

| -CF₃ | -62 to -65 | Doublet (d) or Singlet (s) | JFF ≈ 2-4 |

Note: Predicted values are based on data for similar fluorinated aromatic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for aromatic C-H bonds, C=C stretching vibrations of the benzene ring, and strong C-F stretching bands. Aromatic rings typically exhibit a series of peaks in the 1450 to 1600 cm⁻¹ range[1][2][3].

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch[4] |

| 1600 - 1585 | Medium | Aromatic C=C Ring Stretch[4] |

| 1500 - 1400 | Medium to Strong | Aromatic C=C Ring Stretch[4] |

| 1350 - 1100 | Strong | C-F Stretch (from -CF₃ groups) |

| 1250 - 1000 | Strong | C-F Stretch (from aryl-F) |

| 900 - 675 | Strong | C-H Out-of-plane Bending[4] |

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern. The molecular formula is C₈H₃F₇, with a calculated molecular weight of approximately 232.01 g/mol [5].

Table 3: Predicted Mass Spectrometry Data

| m/z | Predicted Ion | Comments |

| 232 | [M]⁺ | Molecular ion peak |

| 213 | [M-F]⁺ | Loss of a fluorine atom |

| 163 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical, likely a prominent peak |

| 145 | [C₇H₃F₂]⁺ | Further fragmentation |

| 114 | [C₆H₃F]⁺ | Fragmentation with loss of both -CF₃ groups |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, can be a significant peak[6] |

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

This protocol is designed for a standard 400 MHz NMR spectrometer.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer on the sample.

-

Acquire a standard 1D proton spectrum with parameters such as a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the deuterated solvent peak.

-

-

¹⁹F NMR Acquisition :

-

Switch the spectrometer to the ¹⁹F channel.

-

Acquire a proton-decoupled 1D fluorine spectrum. ¹⁹F NMR is highly sensitive, so fewer scans (e.g., 16-64) are typically needed[7][8].

-

Use an external reference standard such as CFCl₃ (δ = 0 ppm) or a secondary standard like trifluoroacetic acid[9].

-

A proton-coupled ¹⁹F spectrum can also be acquired to observe H-F coupling.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired FIDs.

-

Phase and baseline correct all spectra.

-

Integrate the peaks in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

FTIR Spectroscopy Protocol

This protocol describes the use of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Instrument Preparation :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

For a solid sample, lower the press arm to ensure good contact between the sample and the crystal.

-

Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

-

Data Processing :

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general method for analyzing a volatile compound like this compound.

-

Sample Preparation :

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC-MS System Configuration :

-

GC Column : Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min)[10].

-

Inlet : Set to splitless or a high split ratio mode at a temperature of 250-300°C[10].

-

Oven Program : Start at a low temperature (e.g., 50°C for 1 min), then ramp to a high temperature (e.g., 300°C) at a rate of 10-20°C/min[10].

-

MS Detector : Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C and the quadrupole temperature to ~150°C[10]. Scan a mass range of m/z 40-400.

-

-

Data Acquisition and Analysis :

-

Inject 1 µL of the sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the spectrum to a library database (e.g., NIST) if available.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a fluorinated aromatic compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | C8H3F7 | CID 258895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Trifluoromethyl-4-nitrophenol (TFM)

CAS Number: 88-30-2 (Note: The requested CAS number 328-76-7 is likely a typographical error, as scientific literature predominantly associates the chemical profile with CAS 88-30-2, also known as 3-Trifluoromethyl-4-nitrophenol or TFM).

This technical guide provides a comprehensive overview of the chemical and physical properties, hazards, and toxicological profile of 3-Trifluoromethyl-4-nitrophenol (TFM). The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical and Physical Properties

TFM is a yellow to orange crystalline solid.[1] It has a molecular weight of 207.11 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H4F3NO3 | [3][4] |

| Molecular Weight | 207.11 g/mol | [1][2] |

| Melting Point | 76 °C | [1] |

| Water Solubility | 5000 mg/L at 25 °C | [1] |

| Vapor Pressure | 0.00133 mmHg | [1] |

| pKa | 6.07 | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.8 | [1] |

Solubility Profile:

| Solvent | Solubility |

| DMF | 30 mg/ml |

| DMSO | 30 mg/ml |

| Ethanol | 30 mg/ml |

| PBS (pH 7.2) | 5 mg/ml |

Hazards and Toxicology

TFM is classified as a hazardous substance. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, and can cause serious eye irritation.[5]

GHS Hazard Classification

-

Acute Toxicity, Oral: Category 3[5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 141 mg/kg | [6] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | [6] |

| LC50 (9-h) | Sea Lamprey Larvae | Aquatic | Varies with water chemistry | [7] |

| LC50 | Rainbow Trout | Aquatic | Varies with water chemistry | [8] |

Ecotoxicity

TFM is primarily used as a piscicide, specifically a lampricide, to control invasive sea lamprey populations in the Great Lakes region.[3][7][9] Its toxicity is selective, being more toxic to sea lampreys than to many other fish species.[4][10] However, it is still considered toxic to aquatic life in general.[6] TFM is not expected to bioaccumulate and breaks down in the environment within several days.[3]

Mechanism of Action and Signaling Pathways

The primary mechanism of TFM's toxicity is the uncoupling of mitochondrial oxidative phosphorylation.[9][11] This action is similar to that of the classic uncoupling agent 2,4-dinitrophenol (DNP).[11][12] TFM, being a hydrophobic weak acid, can transport protons across the inner mitochondrial membrane, dissipating the proton motive force necessary for ATP synthesis.[11][12] This leads to a mismatch between ATP supply and demand, resulting in the depletion of cellular energy stores, primarily glycogen, and ultimately cell death.[9][11]

References

- 1. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. TFM (piscicide) - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. echemi.com [echemi.com]

- 6. glfc.org [glfc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. glfc.org [glfc.org]

- 9. "Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea " by Oana Birceanu [scholars.wlu.ca]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exposure to the lampricide 3-trifluoromethyl-4-nitrophenol results in increased expression of carbohydrate transporters in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)fluorobenzene: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-bis(trifluoromethyl)fluorobenzene, a key building block in medicinal chemistry and materials science. It details the historical synthesis of this compound, tracing its development from readily available starting materials. This document offers a thorough examination of the experimental protocols for the multi-step synthesis, including the nitration of 1,3-bis(trifluoromethyl)benzene, the subsequent reduction to 3,5-bis(trifluoromethyl)aniline, and the final conversion to the target molecule via the Balz-Schiemann reaction. Quantitative data for each synthetic step is presented in clear, tabular format for easy comparison and evaluation. Furthermore, this guide includes detailed visualizations of the synthetic pathways and experimental workflows using Graphviz (DOT language) to provide a clear and logical representation of the chemical transformations.

Introduction

This compound is a fluorinated aromatic compound of significant interest in the development of pharmaceuticals and advanced materials. The presence of two trifluoromethyl groups imparts unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character. These attributes make it a valuable synthon for introducing the 3,5-bis(trifluoromethyl)phenyl moiety into larger molecules, thereby modulating their biological activity and physicochemical properties. This guide focuses on the historical synthesis of this compound, providing a detailed account of the synthetic route and the experimental procedures involved.

While the exact date and discoverer of this compound are not prominently documented in readily available literature, its synthesis logically follows from established named reactions and the availability of its precursors. The primary route for its preparation involves a multi-step sequence starting from 1,3-bis(trifluoromethyl)benzene.

Historical Synthesis Pathway

The historical synthesis of this compound is a three-step process that begins with the commercially available compound 1,3-bis(trifluoromethyl)benzene. The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Nitration of 1,3-Bis(trifluoromethyl)benzene

The initial step involves the electrophilic aromatic substitution of 1,3-bis(trifluoromethyl)benzene to introduce a nitro group at the 5-position. The two trifluoromethyl groups are strongly deactivating and meta-directing, thus favoring the formation of the desired 3,5-disubstituted product.

Figure 2: Nitration of 1,3-bis(trifluoromethyl)benzene.

Step 2: Reduction of 3,5-Bis(trifluoromethyl)nitrobenzene

The nitro group of 3,5-bis(trifluoromethyl)nitrobenzene is then reduced to an amino group to yield 3,5-bis(trifluoromethyl)aniline. Several classical methods are effective for this transformation, including catalytic hydrogenation or the use of reducing metals in acidic media, such as iron in the presence of hydrochloric acid (Béchamp reduction).

Figure 3: Reduction of the nitro group to an aniline.

Step 3: The Balz-Schiemann Reaction

The final step is the conversion of the aniline to the corresponding aryl fluoride using the Balz-Schiemann reaction.[1] This reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired this compound.[1]

Figure 4: The Balz-Schiemann reaction for the synthesis of the target compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic transformations.

Synthesis of 3,5-Bis(trifluoromethyl)nitrobenzene

Experimental Protocol:

To a stirred mixture of fuming nitric acid (d=1.52, 1.05 eq) and concentrated sulfuric acid (d=1.84, 2.5 eq) cooled to 0-5 °C, 1,3-bis(trifluoromethyl)benzene (1.0 eq) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-3 hours. The reaction is monitored by TLC or GC. Upon completion, the mixture is cooled to room temperature and poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried to afford 3,5-bis(trifluoromethyl)nitrobenzene.

| Parameter | Value |

| Reactants | |

| 1,3-Bis(trifluoromethyl)benzene | 1.0 eq |

| Fuming Nitric Acid | 1.05 eq |

| Concentrated Sulfuric Acid | 2.5 eq |

| Reaction Conditions | |

| Temperature | 0-10 °C (addition), 60-70 °C (reaction) |

| Time | 2-3 hours |

| Yield | Typically >90% |

| Purity | High, often used without further purification |

Table 1: Quantitative data for the nitration of 1,3-bis(trifluoromethyl)benzene.

Synthesis of 3,5-Bis(trifluoromethyl)aniline

Experimental Protocol (Béchamp Reduction):

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 3,5-bis(trifluoromethyl)nitrobenzene (1.0 eq), iron powder (3.0 eq), and ethanol/water (e.g., 5:1 v/v) is heated to reflux. Concentrated hydrochloric acid (0.3 eq) is added portion-wise to the refluxing mixture. The reaction is typically vigorous and should be controlled by the rate of addition. The mixture is refluxed for an additional 2-4 hours after the addition is complete, or until the starting material is consumed (monitored by TLC or GC). The hot reaction mixture is then made basic with an aqueous solution of sodium carbonate or sodium hydroxide. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3,5-bis(trifluoromethyl)aniline.

| Parameter | Value |

| Reactants | |

| 3,5-Bis(trifluoromethyl)nitrobenzene | 1.0 eq |

| Iron Powder | 3.0 eq |

| Concentrated Hydrochloric Acid | 0.3 eq |

| Solvent | Ethanol/Water |

| Reaction Conditions | |

| Temperature | Reflux |

| Time | 2-4 hours |

| Yield | Typically 85-95% |

| Purity | Generally high after workup |

Table 2: Quantitative data for the reduction of 3,5-bis(trifluoromethyl)nitrobenzene.

Synthesis of this compound

Experimental Protocol (Balz-Schiemann Reaction):

3,5-Bis(trifluoromethyl)aniline (1.0 eq) is dissolved in a solution of tetrafluoroboric acid (HBF4, 48% in water, 2.5-3.0 eq) at 0-5 °C. To this stirred solution, a solution of sodium nitrite (NaNO2, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. After the addition, the mixture is stirred for an additional 30 minutes at this temperature. The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, cold methanol, and then cold diethyl ether, and dried under vacuum. The dry diazonium salt is then carefully heated (e.g., in a flask with a sand bath or in a high-boiling inert solvent like xylene) until the evolution of nitrogen gas ceases. The resulting crude product is purified by distillation or steam distillation to afford this compound.

| Parameter | Value |

| Reactants | |

| 3,5-Bis(trifluoromethyl)aniline | 1.0 eq |

| Tetrafluoroboric Acid (48%) | 2.5-3.0 eq |

| Sodium Nitrite | 1.1 eq |

| Reaction Conditions | |

| Diazotization Temperature | 0-5 °C |

| Decomposition Temperature | Gradual heating |

| Yield | Typically 50-70% |

| Purity | High after distillation |

Table 3: Quantitative data for the Balz-Schiemann reaction.

Applications in Drug Development and Materials Science

The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged structural motif in modern drug discovery. Its incorporation can enhance a molecule's binding affinity to biological targets, improve its pharmacokinetic profile by increasing metabolic stability, and enhance its ability to cross cellular membranes. Consequently, this compound serves as a crucial starting material for the synthesis of a wide range of biologically active compounds.

In materials science, the unique electronic properties conferred by the two trifluoromethyl groups make this compound and its derivatives valuable for the development of liquid crystals, polymers, and other functional materials with tailored optical and electronic properties.

Conclusion

This technical guide has provided a detailed historical account of the synthesis of this compound. The multi-step synthesis, commencing from 1,3-bis(trifluoromethyl)benzene, involves well-established and robust chemical transformations. The provided experimental protocols and quantitative data offer a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science. The logical flow and clear visualizations of the synthetic pathways aim to facilitate a deeper understanding of the chemistry involved in the preparation of this important fluorinated building block.

References

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of 3,5-bis(trifluoromethyl)fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for 3,5-bis(trifluoromethyl)fluorobenzene. Due to the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide leverages established principles of ¹⁹F NMR spectroscopy, typical chemical shift ranges for analogous structures, and computational prediction methodologies to offer a robust framework for its analysis.

Predicted ¹⁹F NMR Chemical Shift Data

The ¹⁹F NMR spectrum of this compound is expected to exhibit two distinct signals corresponding to the two different fluorine environments: the fluorine atom directly attached to the aromatic ring (Ar-F) and the fluorine atoms of the two equivalent trifluoromethyl (-CF₃) groups.

Precise experimental values are not readily found in the literature for this compound. However, chemical shifts can be reliably estimated based on typical ranges for these functional groups and through computational methods.[1][2] Density Functional Theory (DFT) is a common and effective method for predicting ¹⁹F NMR chemical shifts with a reasonable degree of accuracy.[3]

The following table summarizes the expected chemical shift ranges and provides predicted values based on computational models and data from similar compounds.

| Fluorine Environment | Predicted Chemical Shift (δ) vs. CFCl₃ | Expected Multiplicity | Key Influencing Factors |

| Aryl-Fluorine (Ar-F ) | ~ -105 to -115 ppm | Triplet of septets (ts) | Electron-withdrawing effect of -CF₃ groups, coupling to ortho- and para-protons, and meta--CF₃ groups. |

| Trifluoromethyl (-CF₃ ) | ~ -63 to -65 ppm | Doublet (d) | Shielding environment of the benzene ring, coupling to the meta-protons. |

Note: These predicted values are for guidance and can be influenced by solvent, concentration, and temperature. Experimental verification is recommended.

Structural and Signaling Relationships

The spin-spin coupling patterns in the ¹⁹F NMR spectrum provide valuable structural information. The relationships between the different fluorine and hydrogen atoms in this compound are illustrated below.

Caption: Logical relationship of fluorine environments and their primary spin-spin couplings.

Experimental Protocol: Acquiring ¹⁹F NMR Spectra

This section outlines a comprehensive protocol for the acquisition of a high-quality ¹⁹F NMR spectrum for this compound.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that readily dissolves the compound and is free of fluorine atoms. Chloroform-d (CDCl₃), acetone-d₆, or acetonitrile-d₃ are common choices.

-

Concentration : Prepare a solution with a concentration of 5-20 mg/mL.

-

Reference Standard : An internal or external reference standard is crucial for accurate chemical shift determination.[4]

-

Internal : Add a small amount of a reference compound, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), directly to the sample.

-

External : Prepare a sealed capillary containing a reference compound (e.g., CFCl₃) to be placed inside the NMR tube.

-

-

Transfer : Transfer the final solution to a 5 mm NMR tube.

Spectrometer Setup and Calibration

A standard workflow for setting up an NMR experiment is crucial for obtaining reliable data.

Caption: Standard workflow for ¹⁹F NMR data acquisition and processing.

Key Acquisition Parameters

The following table details critical parameters for a standard ¹⁹F NMR experiment.

| Parameter | Recommended Setting | Purpose |

| Pulse Program | A standard 1D pulse sequence with proton decoupling (e.g., zgpg30 with inverse-gated decoupling for quantitative analysis).[5] | To acquire a simple 1D spectrum while removing ¹H-¹⁹F couplings, simplifying the spectrum. |

| Transmitter Offset (O1p) | Centered between the expected Ar-F and -CF₃ signals (~ -87 ppm). | To ensure both signals are within the excitation window of the pulse. |

| Spectral Width (SW) | ~ 100-150 ppm (e.g., 40,000 - 60,000 Hz on a 400 MHz spectrometer). | To encompass the full range of expected fluorine signals without aliasing. |

| Acquisition Time (AQ) | 1-2 seconds. | To achieve good digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds (or 5x the longest T₁ for quantitative results).[5] | To allow for full relaxation of the fluorine nuclei between scans, ensuring accurate integration. |

| Number of Scans (NS) | 16 to 128 (or more for dilute samples). | To improve the signal-to-noise ratio. |

| Temperature | 298 K (25 °C). | For consistency and comparison with literature data. |

Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing : Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction : Apply a polynomial function to correct any distortions in the spectral baseline.

-

Referencing : Calibrate the chemical shift axis by setting the peak of the reference standard to its known literature value.

Conclusion

While a definitive experimental spectrum for this compound is not widely published, this guide provides a robust framework for its analysis. By combining predicted chemical shifts from established computational methods with a detailed, best-practice experimental protocol, researchers and drug development professionals can confidently acquire and interpret the ¹⁹F NMR spectrum of this compound and its analogs. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an invaluable tool for the structural elucidation of such fluorinated molecules.[2]

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3,5-Bis(trifluoromethyl)fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 3,5-bis(trifluoromethyl)fluorobenzene (C₈H₃F₇). Understanding the fragmentation behavior of this and similar fluorinated aromatic compounds is critical for their identification and characterization in complex matrices, a common challenge in pharmaceutical research and development. This document outlines the predicted fragmentation pathways, presents quantitative data in a clear format, and provides a representative experimental protocol for analysis.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, a detailed fragmentation pattern can be reliably predicted by analyzing the mass spectra of structurally analogous compounds, such as 1,3,5-tris(trifluoromethyl)benzene and 1,3-bis(trifluoromethyl)benzene, available in the NIST Mass Spectral Database.[1][2][3][4] The molecular weight of this compound is 232.10 g/mol .[5] The fragmentation of aromatic compounds substituted with trifluoromethyl groups is typically characterized by the sequential loss of fluorine (F), difluorocarbene (:CF₂), and trifluoromethyl (•CF₃) radicals.[6][7]

Based on these principles, the predicted major fragments for this compound are summarized in the table below. The molecular ion (M⁺•) is expected to be observed, followed by fragments resulting from the loss of a fluorine atom, a trifluoromethyl radical, and subsequent eliminations of CF₂.

| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 232 | [C₈H₃F₇]⁺• | - | Moderate |

| 213 | [C₈H₃F₆]⁺ | •F | High |

| 163 | [C₇H₃F₄]⁺ | •CF₃ | High |

| 144 | [C₇H₃F₃]⁺• | •CF₃, F | Moderate |

| 113 | [C₆H₃F₂]⁺ | •CF₃, CF₂ | Moderate |

| 94 | [C₆H₃F]⁺• | •CF₃, CF₂, F | Low |

| 75 | [C₆H₃]⁺ | •CF₃, CF₂, 2F | Low |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of this compound, based on instrumentation known to be used for acquiring spectra of this compound and general practices for similar analytes.[5]

Instrumentation:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C VL or equivalent single quadrupole mass selective detector

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

Gas Chromatography Conditions:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometry Conditions:

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3 minutes.

Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation steps, primarily involving the cleavage of C-F and C-C bonds of the trifluoromethyl groups.

References

- 1. 1,3,5-Tris(trifluoromethyl)benzene [webbook.nist.gov]

- 2. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]

- 3. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]

- 4. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]

- 5. This compound | C8H3F7 | CID 258895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

The Trifluoromethyl Group's Electronic Influence on the Fluorobenzene Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry and materials science. Among the most impactful fluorine-containing substituents is the trifluoromethyl (CF₃) group. When appended to a fluorobenzene ring, the CF₃ group exerts profound electronic effects that significantly modulate the molecule's reactivity, acidity, and overall physicochemical properties. This technical guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group is predominantly characterized by its strong electron-withdrawing nature. This is primarily attributed to the high electronegativity of the three fluorine atoms, which results in a powerful negative inductive effect (-I). This effect is quantified through various physicochemical parameters, most notably Hammett substituent constants and pKa values of related compounds.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing ability of a substituent. The trifluoromethyl group possesses large positive σ values, indicating its strong electron-withdrawing character.

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |

| -CF₃ | 0.43 | 0.54 |

| -F | 0.34 | 0.06 |

| -H | 0.00 | 0.00 |

Table 1: Hammett Substituent Constants for the Trifluoromethyl and Fluoro Groups. This data highlights the significantly stronger electron-withdrawing nature of the CF₃ group compared to a single fluorine atom, especially at the para position.

Acidity of Trifluoromethyl-Substituted Phenols

The electron-withdrawing nature of the trifluoromethyl group has a pronounced acidifying effect on nearby acidic protons. This is clearly demonstrated by comparing the pKa values of trifluoromethyl-substituted phenols with that of phenol itself. The CF₃ group stabilizes the phenoxide conjugate base through its inductive effect, thereby increasing the acidity of the parent phenol.

| Compound | pKa |

| Phenol | 9.95 |

| 3-(Trifluoromethyl)phenol | 9.08[1] |

| 4-(Trifluoromethyl)phenol | 9.42 |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[1] |

Table 2: pKa Values of Trifluoromethyl-Substituted Phenols. The data illustrates a significant decrease in pKa (increase in acidity) with the introduction of one or more CF₃ groups to the phenyl ring.

Spectroscopic Characterization: ¹⁹F and ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. For trifluoromethyl-substituted fluorobenzenes, ¹⁹F and ¹³C NMR provide valuable insights into the electron distribution within the molecule. The chemical shifts (δ) and coupling constants (J) are sensitive to the electronic effects of the substituents.

¹⁹F NMR Spectroscopy

The ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide range of chemical shifts. The strong electron-withdrawing nature of the trifluoromethyl group influences the chemical shift of the fluorine atom on the benzene ring.

| Compound | ¹⁹F Chemical Shift (δ, ppm) of CF₃ | ¹⁹F Chemical Shift (δ, ppm) of Ar-F |

| 1-Fluoro-2-(trifluoromethyl)benzene | -60.8 | -118.5 |

| 1-Fluoro-3-(trifluoromethyl)benzene | -62.5 | -112.9 |

| 1-Fluoro-4-(trifluoromethyl)benzene | -61.5 | -115.7 |

Table 3: ¹⁹F NMR Chemical Shifts for Trifluoromethyl-fluorobenzene Isomers. The chemical shifts are referenced to CFCl₃. The data shows distinct chemical shifts for both the CF₃ group and the aromatic fluorine depending on their relative positions.

¹³C NMR Spectroscopy

The electron-withdrawing CF₃ group also influences the ¹³C chemical shifts of the carbon atoms in the fluorobenzene ring. The carbon atom directly attached to the CF₃ group (ipso-carbon) is significantly deshielded.

| Compound | C1 (ipso-CF₃) | C2 | C3 | C4 | C5 | C6 |

| 1-Fluoro-4-(trifluoromethyl)benzene | 126.4 (q, J(C,F) ≈ 33 Hz) | 126.4 (q, J(C,F) ≈ 4 Hz) | 115.9 (d, J(C,F) ≈ 22 Hz) | 162.5 (d, J(C,F) ≈ 250 Hz) | 115.9 (d, J(C,F) ≈ 22 Hz) | 126.4 (q, J(C,F) ≈ 4 Hz) |

Table 4: ¹³C NMR Data for 1-Fluoro-4-(trifluoromethyl)benzene. The chemical shifts are in ppm relative to TMS. The quartet splitting of the carbon signals is due to coupling with the three fluorine atoms of the CF₃ group.

Experimental Protocols

Determination of pKa by Titration

This protocol describes the determination of the pKa of a substituted phenol, such as 3-(trifluoromethyl)phenol.

Materials:

-

Substituted phenol (e.g., 3-(trifluoromethyl)phenol)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the substituted phenol and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker containing the phenol solution on the magnetic stirrer and immerse the pH electrode in the solution.

-

Initial pH: Record the initial pH of the solution.

-

Titration: Begin adding the standardized NaOH solution from the buret in small increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Endpoint: Continue the titration until the pH begins to change rapidly, indicating the equivalence point, and then continue for several more additions.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the phenol has been neutralized).

Quantitative ¹⁹F NMR Analysis

This protocol outlines the general steps for acquiring quantitative ¹⁹F NMR data for a trifluoromethyl-substituted fluorobenzene.

Materials:

-

Trifluoromethyl-fluorobenzene sample

-

Deuterated solvent (e.g., CDCl₃)

-

Internal standard (e.g., hexafluorobenzene)

-

NMR tube

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Sample Preparation: Accurately weigh the trifluoromethyl-fluorobenzene sample and the internal standard and dissolve them in a known volume of the deuterated solvent in the NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and match the fluorine probe.

-

Data Acquisition:

-

Set the spectral width to encompass all expected ¹⁹F signals.

-

Use a pulse angle of 90° for maximum signal intensity.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation between scans.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals corresponding to the sample and the internal standard.

-

-

Quantification: The concentration of the sample can be calculated by comparing the integral of its signal to the integral of the known concentration of the internal standard.

Visualizing Electronic Effects and Experimental Workflows

Interplay of Inductive and Resonance Effects

The overall electronic effect of a substituent is a combination of its inductive and resonance effects. The trifluoromethyl group is a strong -I group and a weak resonance-withdrawing (-R) group. In contrast, a fluorine substituent is a strong -I group but also a weak resonance-donating (+R) group due to its lone pairs. This interplay can be visualized as a logical diagram.

Experimental Workflow for Hammett Plot Construction

The determination of Hammett parameters involves a systematic experimental workflow, which can be visualized to guide researchers.

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect on the fluorobenzene ring, primarily through a strong negative inductive effect. This significantly increases the acidity of phenolic protons and deactivates the ring towards electrophilic aromatic substitution. These electronic modulations are quantifiable through Hammett constants and pKa values, and can be thoroughly characterized using ¹⁹F and ¹³C NMR spectroscopy. The detailed experimental protocols and visual workflows provided in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the unique electronic properties of trifluoromethyl-substituted fluorobenzenes in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Bis(trifluoromethyl)fluorobenzene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds. The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. 3,5-Bis(trifluoromethyl)fluorobenzene is a valuable building block for introducing the 3,5-bis(trifluoromethyl)phenyl moiety, which is prevalent in many biologically active compounds and functional materials. However, the electron-withdrawing nature of the two trifluoromethyl groups deactivates the aryl fluoride, making the C-F bond activation, the rate-determining step in the catalytic cycle, more challenging compared to less electron-poor aryl halides.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The described methodologies are based on established procedures for the coupling of electron-deficient aryl fluorides and bromides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-fluorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, especially for the less reactive C-F bond.

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex, forming a diorganopalladium(II) intermediate. The base activates the boronic acid, facilitating this transfer.

-

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from studies on analogous electron-deficient aryl halides and serves as a guide for reaction optimization.[1][2]

| Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | 1,4-Dioxane | 110 | 16 | 80-90 |

| 4-Vinylphenylboronic acid | Pd(OAc)₂ (3 mol%) / PCy₃ (6 mol%) | Cs₂CO₃ (2.0 equiv) | DMF | 120 | 12 | 75-85 |

| 4-Formylphenylboronic acid | PdCl₂(dppf) (3 mol%) | Na₂CO₃ (2.0 equiv) | Toluene/EtOH/H₂O (2:1:1) | 90 | 18 | 70-80 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | Toluene/H₂O (4:1) | 100 | 14 | 80-90 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (2.0 equiv) | 1,4-Dioxane | 110 | 24 | 65-75 |

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 246 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system, for instance, a 4:1 mixture of toluene and water (10 mL), to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Bis(trifluoromethyl)fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3,5-bis(trifluoromethyl)fluorobenzene. This reaction is a powerful method for the formation of a carbon-nitrogen (C-N) bond, coupling the electron-deficient aryl fluoride with primary or secondary amines to synthesize N-aryl-3,5-bis(trifluoromethyl)anilines. These products are valuable intermediates in the development of pharmaceuticals and advanced materials due to the unique properties conferred by the trifluoromethyl groups, such as high lipophilicity and metabolic stability.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that utilizes a palladium catalyst and a suitable ligand to facilitate the coupling of an amine with an aryl halide.[1][2] For challenging, electron-deficient substrates like this compound, the choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields and minimizing side reactions.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl fluoride (Ar-F) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired N-aryl amine product.[1]

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize typical reaction parameters for the Buchwald-Hartwig amination of electron-deficient aryl fluorides and chlorides. These conditions can be adapted for this compound. Please note that yields are highly dependent on the specific amine coupling partner and require optimization.

Table 1: Reaction Parameters for Buchwald-Hartwig Amination with Primary Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 85-95 |

| 2 | p-Toluidine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 80-90 |

| 3 | n-Butylamine | [Pd(allyl)Cl]₂ (1.0) | cataCXium® A (2.0) | K₂CO₃ (2.0) | t-BuOH | 90 | 24 | 75-85 |

| 4 | Benzylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (1.5) | THF | 80 | 16 | 88-98 |

Table 2: Reaction Parameters for Buchwald-Hartwig Amination with Secondary Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 6 | 94 |

| 2 | Piperidine | Pd(OAc)₂ (2.0) | SPhos (4.0) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 85-95 |

| 3 | N-Methylaniline | [Pd(allyl)Cl]₂ (1.0) | DavePhos (2.0) | K₃PO₄ (2.0) | Toluene | 110 | 20 | 80-90 |

| 4 | Indoline | Pd₂(dba)₃ (1.0) | JohnPhos (2.0) | NaOtBu (1.5) | THF | 80 | 18 | 85-95 |

Diagram 2: Experimental Workflow

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are general procedures for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These protocols are based on established methods for the amination of electron-deficient aryl halides and should be optimized for specific substrates.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

Materials and Reagents:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk tube or other suitable reaction vessel for inert atmosphere techniques

-

Standard laboratory glassware and purification supplies (e.g., silica gel)

Procedure:

-

Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%).

-

Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

-

Addition of Reagents: To the Schlenk tube are added sodium tert-butoxide (1.5 equivalents), this compound (1.0 equivalent), and aniline (1.2 equivalents).

-

Addition of Solvent: Anhydrous toluene is added via syringe. The reaction mixture is typically prepared at a concentration of 0.1-0.5 M with respect to the limiting reagent.

-

Reaction Conditions: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-(3,5-bis(trifluoromethyl)phenyl)aniline.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials and Reagents:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Schlenk tube or other suitable reaction vessel for inert atmosphere techniques

-

Standard laboratory glassware and purification supplies (e.g., silica gel)

Procedure:

-

Preparation of the Reaction Vessel: To a 2-necked flask, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents) under a nitrogen atmosphere.

-

Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.5 M with respect to the aryl fluoride) and stir the mixture at room temperature for 5 minutes.

-

Addition of Reactants: Add this compound (1.0 equivalent) and morpholine (1.5 equivalents) in one portion.

-

Reaction Conditions: The resulting mixture is stirred at reflux (or 100 °C) for 6 hours. Monitor the reaction by GC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench with water. Wash the organic layer with water and brine, then dry with anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(3,5-bis(trifluoromethyl)phenyl)morpholine.

References

Application Notes: Synthesis of Pharmaceutical Intermediates Using the 3,5-Bis(trifluoromethyl)phenyl Moiety

Introduction

The 3,5-bis(trifluoromethyl)phenyl group is a critical pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][2] This is due to the strong electron-withdrawing nature and lipophilicity of the two trifluoromethyl (-CF₃) groups.[2] This document details the application of precursors like 3,5-bis(trifluoromethyl)fluorobenzene and its derivatives in the synthesis of key pharmaceutical intermediates, with a focus on their use in manufacturing neurokinin-1 (NK-1) receptor antagonists such as Aprepitant and Rolapitant. These drugs are primarily used to prevent chemotherapy-induced nausea and vomiting.[3][4]

Synthesis of Key Synthetic Building Blocks

The efficient synthesis of complex APIs relies on the preparation of key functionalized intermediates. The 3,5-bis(trifluoromethyl)phenyl moiety is typically introduced using versatile building blocks derived from 1,3-bis(trifluoromethyl)benzene.

3,5-Bis(trifluoromethyl)bromobenzene

This bromo-derivative is a crucial intermediate for introducing the desired phenyl group via Grignard reactions or palladium-catalyzed couplings. It is synthesized by the electrophilic bromination of 1,3-bis(trifluoromethyl)benzene.[5] A high-yield process uses 1,3-dibromo-5,5-dimethylhydantoin (DBH) as the brominating agent in a mixture of sulfuric and acetic acid.[5]

3,5-Bis(trifluoromethyl)benzoic Acid

This carboxylic acid derivative is another important precursor. It can be prepared from 3,5-bis(trifluoromethyl)bromobenzene via a Grignard reaction followed by carboxylation with carbon dioxide.[6]

(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol

This chiral alcohol is a pivotal intermediate in the asymmetric synthesis of Aprepitant.[3] It is typically produced by the stereoselective reduction of 3',5'-bis(trifluoromethyl)acetophenone.[3]

Logical Workflow for Intermediate Synthesis

The following diagram illustrates the relationship between the common precursor, 1,3-bis(trifluoromethyl)benzene, and the key intermediates used in pharmaceutical synthesis.

Caption: Workflow from precursor to key intermediates and APIs.

Application in the Synthesis of Aprepitant

Aprepitant is a selective NK-1 receptor antagonist. Its complex stereochemistry demands a highly controlled synthetic route, which relies on the chiral alcohol intermediate. The core structure is a morpholine ring, which is coupled with the 3,5-bis(trifluoromethyl)phenyl moiety.[7][8]

Synthetic Pathway for Aprepitant

Caption: Key stages in the synthesis of Aprepitant.

A key step involves a Lewis acid-mediated coupling of the chiral alcohol with a morpholine derivative.[3] The final step appends the triazolinone side chain to the morpholine core to yield Aprepitant.[3][9]

Application in the Synthesis of Rolapitant

Rolapitant is another potent and long-acting NK-1 receptor antagonist.[4] Its synthesis also utilizes an intermediate derived from the 3,5-bis(trifluoromethyl)phenyl group, specifically the same chiral alcohol used for Aprepitant. The synthesis involves coupling this alcohol with a diazaspiro[4.5]decan-2-one core structure.[10]

Synthetic Pathway for Rolapitant

Caption: Simplified synthetic route to Rolapitant.

Data Summary

The following table summarizes typical reaction outcomes for the synthesis of key intermediates.

| Intermediate Product | Starting Material | Key Reagents | Solvent(s) | Temp (°C) | Yield (%) | Purity (%) | Reference |

| 3,5-Bis(trifluoromethyl)bromobenzene | 1,3-Bis(trifluoromethyl)benzene | DBH, H₂SO₄ | Acetic Acid | 40-50 | ~94 | >97 | [5] |

| 3,5-Bis(trifluoromethyl)benzoic Acid | 3,5-Bis(trifluoromethyl)bromobenzene | Mg, CO₂ | THF | < 0 | >90 | - | [6] |

| Aprepitant | Coupled Morpholine HCl Salt | Hydrazine derivative | DMSO | 90-110 | Good | ≥99.5 | [9] |

| Pyrazole Derivatives | 3',5'-Bis(trifluoromethyl)acetophenone | Hydrazinobenzoic acid, Vilsmeier-Haack reagent | Ethanol, DMF | Reflux | Good | - | [1][11] |

Experimental Protocols

Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene[5]

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel, add glacial acetic acid (22.0 mL) and cool to 15°C.

-

Acid Mixture: Slowly add concentrated (96%) sulfuric acid (142 mL) in one portion. The temperature will rise to approximately 35°C. Cool the mixture back down to 25°C.

-

Addition of Starting Material: Add 1,3-bis(trifluoromethyl)benzene (107 g, 500 mmol) to the acid mixture.

-

Bromination: With rapid stirring, add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (77.25 g, 270 mmol) over 2 minutes. An exothermic reaction will occur, raising the internal temperature to ~40°C (maintain jacket cooling at 15°C).

-

Reaction Monitoring: Stir the multiphase mixture for approximately 1 hour, monitoring the reaction progress by Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to 2°C and slowly pour it into cold water (250 mL).

-

Extraction and Neutralization: Stir the quenched mixture vigorously for 10 minutes. Allow the layers to settle, then separate the lower organic layer. Wash the organic layer with 5 N NaOH (75 mL).

-

Product Isolation: The final product is a clear, colorless organic layer (approx. 145.1 g). The assay yield is typically around 93.7%.

Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid[6]

-

Grignard Formation: To a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, add magnesium granules (5.10 g, 210 mmol) and tetrahydrofuran (THF, 200 mL). Heat the mixture to reflux.

-

Initiation: Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of THF. Add a small portion (5 mL) of this solution to the refluxing magnesium slurry to initiate the Grignard reaction.

-

Grignard Completion: After initiation is observed, add the remaining bromide solution over 30 minutes. Continue refluxing for an additional hour after the addition is complete.

-

Carboxylation: Cool the Grignard solution to less than 0°C (preferably -20°C or below). Bubble carbon dioxide gas through the solution at a rate that maintains the low temperature. Continue until the exotherm ceases.

-

Quenching: Slowly add 2 N HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)benzoic acid. The product can be further purified by crystallization.

Other Applications